molecular formula C7H10N2O2S B372275 Ethyl 2-amino-5-methylthiazole-4-carboxylate CAS No. 72054-60-5

Ethyl 2-amino-5-methylthiazole-4-carboxylate

Cat. No.: B372275
CAS No.: 72054-60-5
M. Wt: 186.23g/mol
InChI Key: KTGUPAFUVGHOQS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methylthiazole-4-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its significant role in organic synthesis and its potential biological activities. It is often used as a building block in the synthesis of various biologically active molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-methylthiazole-4-carboxylate can be synthesized through a one-pot procedure involving ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives. The reaction typically occurs under mild conditions and yields the desired product efficiently . Another method involves the reaction of ethyl 2-chloroacetoacetate with thiourea in the presence of sodium carbonate, followed by heating and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the thiazole ring .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products often exhibit enhanced biological activities and are used in further synthetic applications .

Scientific Research Applications

Ethyl 2-amino-5-methylthiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 2-amino-5-methylthiazole-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • Methyl 2-amino-4-methylthiazole-5-carboxylate
  • 1-(2-amino-4-methylthiazol-5-yl)ethanone

These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of the ethyl ester and amino group in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGUPAFUVGHOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 3-bromo-2-oxobutanoate (Intermediate 177, 12.2 g; 58.7 mmol) and thiourea (4.46 g; 76.1; 58.7 mmol) were combined and heated to reflux. The solution was allowed to cool to room temperature and stir for 12 hours. The reaction was monitored by LC/MS. The base was precipitated with 20% NH4OH (10 ml) and then redissolved with 1N HCl (100 ml) and then finally reprecipitated with 20% NH4OH. The precipitate was collected and washed with H2O. The crude product was then crystallized from 9:1 ethanol/water to give 5.95 g of product in 55% yield. MS (ES) MH+: 187 for C7H10N2O2S.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.46 g
Type
reactant
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 2-amino-5-methylthiazole-4-carboxylate in the synthesis of DNA minor groove binding analogs?

A: this compound serves as a crucial starting material in the synthesis of Methia-Nt, a potential DNA minor groove ligand. [] The compound's structure, containing a thiazole ring, allows for its incorporation into the peptide backbone of Methia-Nt. This incorporation is designed to mimic the structure and binding properties of naturally occurring DNA minor groove binders like Netropsin and Distamycin-A. []

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